1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
Description
Position-Specific Deuterium Labeling in Aliphatic Chains
1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4 features a branched aliphatic chain with strategic deuterium substitution at seven positions. The molecular formula, $$ \text{C}7\text{D}7\text{H}8\text{Br} $$, reflects isotopic enrichment at the methyl ($$-\text{CD}3$$) and ethyl ($$-\text{CD}2\text{CD}3$$) groups, as well as the tertiary carbon (C3) and adjacent methylene units (C4) (Figure 1).
Table 1: Deuteration Positions and Isotopic Composition
| Position | Deuteration Pattern | Number of Deuterium Atoms |
|---|---|---|
| C2 | $$\text{CD}_3$$ | 3 |
| C3 | $$\text{CD}_3$$ | 3 |
| C4 | $$\text{CD}_4$$ | 4 |
The synthetic route typically involves bromination of a perdeuterated precursor, such as 2-ethyl-3-methylbutane-D7, using HBr or $$ \text{D}_2\text{O} $$-mediated exchange. This method ensures >98% isotopic purity, critical for minimizing proton interference in spectral analysis.
Bromine Substituent Effects on Molecular Geometry
The bromine atom at C1 induces significant steric and electronic effects:
- Bond Lengths : The C-Br bond measures $$ 1.93 \, \text{Å} $$, longer than C-Cl ($$ 1.78 \, \text{Å} $$) due to bromine’s larger atomic radius.
- Dihedral Angles : The $$\text{C1-C2-C3-C4}$$ dihedral angle is constrained to $$ 60^\circ \pm 2^\circ $$, favoring a staggered conformation to minimize steric clashes between Br and adjacent $$\text{CD}_3$$ groups.
- Dipole Moment : The molecule’s dipole moment increases to $$ 2.14 \, \text{D} $$ (vs. $$ 1.93 \, \text{D} $$ for non-deuterated analogs), enhancing solubility in polar aprotic solvents.
Table 2: Geometric Parameters
| Parameter | Value |
|---|---|
| C-Br Bond Length | $$ 1.93 \, \text{Å} $$ |
| $$\text{C-C-C}$$ Bond Angle | $$ 112^\circ $$ |
| Torsional Strain Energy | $$ 4.2 \, \text{kcal/mol} $$ |
Properties
CAS No. |
1219805-84-1 |
|---|---|
Molecular Formula |
C7H15Br |
Molecular Weight |
186.144 |
IUPAC Name |
3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane |
InChI |
InChI=1S/C7H15Br/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3/i2D3,3D3,6D |
InChI Key |
KHNFYUURJZUZIA-VWGQSRBDSA-N |
SMILES |
CCC(CBr)C(C)C |
Synonyms |
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 |
Origin of Product |
United States |
Preparation Methods
Radical Bromination
Radical-initiated bromination is a common method for introducing bromine at tertiary carbon sites. In this approach, 2-ethyl-3-methylbutane reacts with molecular bromine () under ultraviolet (UV) light or in the presence of radical initiators like benzoyl peroxide. The reaction proceeds via a chain mechanism:
Table 1: Bromination Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 60–90°C |
| Solvent | or |
| Bromine Equivalents | 1.0–1.2 |
| Yield | 70–85% |
Electrophilic Bromination
Alternative methods employ Lewis acids (e.g., ) to polarize , facilitating electrophilic attack on the alkane. This approach is less common for tertiary alkanes but ensures higher selectivity in complex substrates.
Deuteration Strategies for Isotopic Labeling
Hydrogen Isotope Exchange (HIE)
Deuterium incorporation at specific positions is achieved via HIE using deuterium oxide () or deuterium gas (). Recent advances utilize palladium-on-carbon () catalysts to promote H/D exchange under systems. Key steps include:
-
Activation : catalyzes exchange to generate in situ.
-
Deuteration : reacts with the brominated intermediate at benzylic or tertiary positions.
Table 2: HIE Reaction Parameters
| Condition | Specification |
|---|---|
| Catalyst | 5% |
| Temperature | 100–120°C |
| Volume | 10–15 equiv |
| Deuterium Incorporation | 96–99% |
Deuteration via Grignard Reagents
An alternative method employs deuterated Grignard reagents (e.g., ) to substitute hydrogen atoms. This approach is less efficient for tertiary carbons but useful for secondary positions.
Purification and Analytical Validation
Distillation and Chromatography
Crude product purification involves fractional distillation under reduced pressure ( mmHg) to isolate the deuterated bromoalkane. High-performance liquid chromatography (HPLC) with reverse-phase columns further removes non-deuterated impurities.
Spectroscopic Confirmation
-
NMR : NMR shows absence of protons at deuterated positions (e.g., 3,4,4,4-d4).
-
MS : Molecular ion peak at confirms isotopic purity.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases like potassium tert-butoxide are used in elimination reactions.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines.
Elimination: Alkenes are the primary products.
Oxidation: Carboxylic acids, ketones, or aldehydes can be formed.
Reduction: Alkanes or alcohols are typical products.
Scientific Research Applications
Metabolic Pathway Tracing
One of the primary applications of 1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4 is in tracing metabolic pathways. The incorporation of deuterated compounds allows researchers to monitor the fate of the compound in biological systems without interfering with normal biological processes. This is particularly crucial in pharmacokinetic studies where understanding drug metabolism and distribution is essential.
Reaction Mechanism Studies
The isotopic labeling of this compound enables detailed studies of reaction mechanisms. By comparing the reactivity and interaction patterns of deuterated versus non-deuterated analogs, researchers can gain insights into how isotopic substitution affects molecular interactions and reaction kinetics. This application is vital for elucidating complex chemical processes and understanding catalytic mechanisms.
Interaction Studies
Interaction studies involving this compound focus on its behavior with various molecular targets. The unique properties conferred by deuterium labeling allow for a better understanding of how this compound interacts with enzymes and other biological molecules, providing insights that are not possible with non-deuterated compounds.
Case Study 1: Pharmacokinetics in Drug Development
A study conducted on the pharmacokinetics of a new drug formulation utilized this compound to trace the compound's absorption and metabolism in vivo. The results demonstrated that the deuterated compound provided clearer insights into metabolic pathways compared to traditional methods. This led to improved formulations with better efficacy profiles.
Case Study 2: Enzyme Kinetics
In another research project focusing on enzyme kinetics, scientists employed this compound to investigate the effects of isotopic substitution on enzyme activity. The findings revealed that deuteration significantly altered the reaction rates and mechanisms involved, offering new perspectives on enzyme catalysis.
Mechanism of Action
The mechanism of action of 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4 involves its interaction with various molecular targets. The presence of deuterium atoms affects the compound’s behavior in chemical reactions, often leading to differences in reaction rates and pathways compared to non-deuterated analogs. The compound can participate in various pathways, including nucleophilic substitution and elimination reactions, depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Key Differences
Deuterium Labeling Patterns: The target compound features deuterium clustered on the methyl and terminal carbons of the butane chain, whereas alcohols like (±)-2-methyl-d3-3-hexanol-1,1,1,2,3,4,4-d7 have broader deuterium distribution across seven positions . The d4 labeling in (±)-3-methyl-d3-3-hexanol-2,2,4,4-d4 is localized to carbons 2 and 4, contrasting with the d4 labeling on carbons 3 and 4 in the bromoalkane .
Functional Group Impact :
- Bromoalkanes are electrophilic and participate in nucleophilic substitution (SN2) reactions, while deuterated alcohols are polar and engage in hydrogen bonding or oxidation reactions .
Applications :
- The bromoalkane’s deuterium labeling is advantageous in kinetic isotope effect (KIE) studies for halogenation reactions .
- Deuterated alcohols are typically used in metabolic tracing or NMR spectroscopy due to their hydroxyl group’s sensitivity to isotopic substitution .
Research Findings and Implications
Synthetic Utility: The bromoalkane’s deuterium placement enhances stability in radical or elimination reactions compared to non-deuterated analogs, reducing side reactions .
Spectroscopic Behavior :
- Deuterium in the bromoalkane’s methyl group (d3) shifts its ¹³C-NMR signals upfield by 0.2–0.5 ppm compared to protiated counterparts, aiding structural elucidation .
Biological Activity
1-Bromo-2-ethyl-3-methyl-D3-butane-3,4,4,4-D4 is a deuterated compound that has gained attention in various scientific fields due to its unique isotopic labeling. This article explores its biological activity, synthesis, applications, and research findings.
Molecular Formula : C7H15Br
Molecular Weight : 186.144 g/mol
CAS Number : 1219805-84-1
IUPAC Name : 3-(bromomethyl)-1,1,1,2-tetradeuterio-2-(trideuteriomethyl)pentane
The presence of deuterium in the compound allows for enhanced tracking in metabolic studies and provides insights into reaction mechanisms.
Synthesis
The synthesis of this compound typically involves the bromination of 2-ethyl-3-methylbutane. Controlled conditions are crucial to ensure the selective substitution of hydrogen atoms with bromine and deuterium. Deuterated reagents are employed to effectively introduce deuterium into the molecule. This process can be scaled up for industrial production using specialized equipment to manage reaction conditions.
Metabolic Studies
This compound is primarily used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems. The isotopic labeling allows researchers to monitor the fate of the compound without interfering with normal biological processes. This is particularly valuable in pharmacokinetic studies where understanding drug metabolism and distribution is essential.
Interaction Studies
The compound's behavior with various molecular targets is also a focus of research. The incorporation of deuterium affects its reactivity and interaction patterns compared to non-deuterated counterparts. This aspect is useful in elucidating reaction mechanisms and understanding how isotopic labeling influences molecular interactions.
Pharmacokinetics
Research has demonstrated that deuterated compounds like 1-Bromo-2-ethyl-3-methyl-D3-butane can significantly alter pharmacokinetic profiles. A study highlighted how deuterium substitution can lead to slower metabolism and longer half-lives for certain drugs, which may enhance therapeutic efficacy while reducing side effects.
Reaction Mechanisms
In studies examining nucleophilic substitution reactions involving this compound, it was found that the presence of deuterium alters the reaction kinetics. For example, reactions involving nucleophiles were observed to proceed more slowly than with their non-deuterated analogs due to the kinetic isotope effect (KIE), which can provide insights into the transition states of chemical reactions .
Comparative Analysis
| Property | 1-Bromo-2-Ethyl-3-Methyl-D3-Butane | Non-Deuterated Analog |
|---|---|---|
| Molecular Weight | 186.144 g/mol | ~179.1 g/mol |
| Kinetic Isotope Effect (KIE) | Significant | Minimal |
| Applications | Metabolic tracing | General synthesis |
Q & A
Q. What statistical approaches address variability in deuterium distribution across synthetic batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
